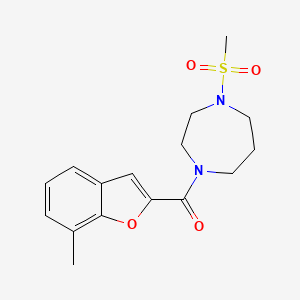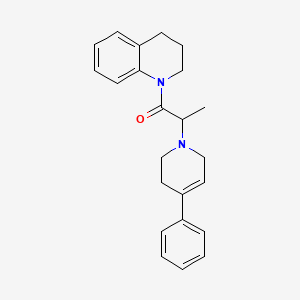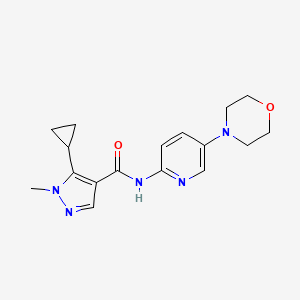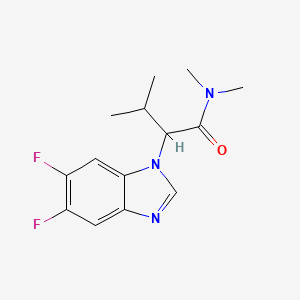
(7-Methyl-1-benzofuran-2-yl)-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methyl-1-benzofuran-2-yl)-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone, commonly known as MBMDM, is a synthetic compound that belongs to the benzofuran and diazepane class of compounds. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of MBMDM is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By enhancing the activity of GABA receptors, MBMDM can reduce neuronal excitability, leading to its anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
MBMDM has been shown to have several biochemical and physiological effects. It can reduce anxiety and induce sedation in animal models. It can also reduce seizures in animal models of epilepsy. MBMDM has been shown to increase the levels of GABA in the brain, which is believed to be responsible for its anxiolytic and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of MBMDM is its high potency and selectivity for GABA receptors. It is also relatively stable and easy to synthesize. However, one of the major limitations of MBMDM is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of MBMDM. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential use in the treatment of depression. Further studies are also needed to determine the optimal dosage and administration route for MBMDM. Additionally, the development of more soluble and stable analogs of MBMDM could enhance its therapeutic potential.
Synthesis Methods
The synthesis of MBMDM involves the reaction between 7-methyl-2-benzofuranol and 4-methylsulfonyl-1,4-diazepan-1-yl methanone in the presence of a Lewis acid catalyst. The reaction yields a white crystalline compound that is purified through recrystallization. The chemical structure of MBMDM is confirmed through various spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
MBMDM has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to exhibit anxiolytic, anticonvulsant, and sedative properties in animal models. It is also being investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
(7-methyl-1-benzofuran-2-yl)-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-12-5-3-6-13-11-14(22-15(12)13)16(19)17-7-4-8-18(10-9-17)23(2,20)21/h3,5-6,11H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBGOPRZTXBCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)C(=O)N3CCCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-1-benzofuran-2-yl)-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)

![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)

![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)
